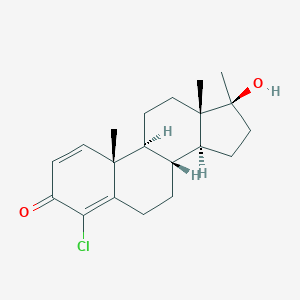

4-Chlorodehydromethyltestosterone

Description

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUNEISBPXQOPA-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179216 | |

| Record name | 4-Chlorodehydromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2446-23-3 | |

| Record name | Oral-Turinabol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-4-Chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodehydromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORODEHYDROMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPZ473F40K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 127 °C | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorodehydromethyltestosterone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol), intended for research and developmental purposes. The information compiled herein is based on a thorough review of publicly available scientific literature and patent documents. This document outlines the core chemical transformations, experimental protocols, and relevant data to facilitate a comprehensive understanding of the synthesis process.

Introduction

This compound (Chemical Name: 4-chloro-17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) is a synthetic anabolic-androgenic steroid.[1][2] Historically, it was developed by Jenapharm in East Germany in 1961 and is a derivative of metandienone (Dianabol) and clostebol.[1][3] Its chemical structure is characterized by a chloro- substitution at the 4-position and a double bond between the first and second carbon atoms of the steroid's A-ring.

This guide focuses on a likely two-step synthesis pathway, commencing with the formation of a key chlorinated intermediate, 4-chloro-17α-methyltestosterone, followed by a dehydrogenation step to introduce the A-ring unsaturation, yielding the final product.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into two primary stages:

-

Chlorination: The introduction of a chlorine atom at the C4 position of a suitable steroid precursor.

-

Dehydrogenation: The creation of a double bond at the C1-C2 position of the steroid's A-ring.

The following sections provide detailed experimental protocols and data for each of these critical steps.

Experimental Protocols

Step 1: Synthesis of 4-chloro-17α-methyltestosterone

This procedure describes the synthesis of the key intermediate, 4-chloro-17α-methyltestosterone, from 4α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one. The protocol is adapted from a method detailed in U.S. Patent 2,953,582.[4]

Reaction Scheme:

Figure 1: Synthesis of 4-chloro-17α-methyltestosterone.

Materials and Reagents:

| Reagent | Quantity |

| 4α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one | 3 g |

| Chloroform | 9 cc |

| Ethanol | 9 cc |

| Anhydrous Hydrogen Chloride (HCl) gas | To saturation |

| Benzene | For washing |

| Dilute Hydrochloric Acid (HCl) | For washing |

| Dilute Sodium Hydroxide (NaOH) | For washing |

| Water | For washing |

| Methanol | For workup |

Procedure:

-

A solution of 3 g of 4α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one in 9 cc of chloroform and 9 cc of ethanol is prepared.[4]

-

The solution is treated with anhydrous hydrogen chloride gas until saturation is achieved.[4]

-

The reaction mixture is then diluted with benzene.

-

The organic solution is washed sequentially with dilute hydrochloric acid, dilute sodium hydroxide, and water.

-

The benzene is evaporated, and the resulting residue is taken up in methanol for further processing.[4]

Quantitative Data:

| Parameter | Value |

| Yield | Not explicitly stated in the source. |

Step 2: Dehydrogenation of 4-chloro-17α-methyltestosterone

This step involves the introduction of a double bond at the C1-C2 position of 4-chloro-17α-methyltestosterone to yield this compound. The following is a general procedure for the Δ1-dehydrogenation of Δ4-3-keto-steroids using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a common dehydrogenating agent.[5][6]

Reaction Scheme:

Figure 2: Dehydrogenation to this compound.

Materials and Reagents:

| Reagent | Molar Ratio (relative to substrate) |

| 4-chloro-17α-methyltestosterone | 1 |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1.1 - 1.5 |

| Dioxane or Benzene | Solvent |

Procedure:

-

Dissolve 4-chloro-17α-methyltestosterone in a suitable solvent such as dioxane or benzene.

-

Add 1.1 to 1.5 molar equivalents of DDQ to the solution.

-

The reaction is typically carried out at room temperature or with gentle heating. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve filtering the precipitated hydroquinone, washing the organic layer with a sodium sulfite solution to remove excess DDQ, followed by washing with water and brine.

-

The organic solvent is evaporated, and the crude product is purified, typically by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Yield | Yields for this specific transformation are not detailed in the available literature but are generally moderate to high for this type of reaction. |

Summary of Quantitative Data

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 4α,5α-epoxy-17α-methyl-androstan-17β-ol-3-one | 4-chloro-17α-methyltestosterone | Anhydrous HCl, Chloroform, Ethanol | N/A |

| 2 | 4-chloro-17α-methyltestosterone | This compound | DDQ, Dioxane/Benzene | N/A |

N/A: Not available in the reviewed literature.

Logical Workflow of the Synthesis

The overall synthesis follows a logical progression from a saturated steroid precursor to the final unsaturated and chlorinated product.

References

- 1. Chlorodehydromethyltestosterone - Wikipedia [en.wikipedia.org]

- 2. Improved detection of Oral-Turinabol structure identification and elimination of metabolites and generation of reference material | World Anti Doping Agency [wada-ama.org]

- 3. Chlorodehydromethyltestosterone [medbox.iiab.me]

- 4. US2953582A - 4-chloro-adrenosterone - Google Patents [patents.google.com]

- 5. A practical Delta 1-dehydrogenation of Delta 4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chlorodehydromethyltestosterone: From Conception to State-Sponsored Application

A comprehensive review of the historical development, original intended use, and scientific underpinnings of a potent anabolic steroid.

Abstract

This technical guide provides a detailed examination of 4-Chlorodehydromethyltestosterone, commercially known as Oral-Turinabol. It traces its origins from the East German pharmaceutical company Jenapharm in the early 1960s, through its clinical applications, to its notorious use in the state-sponsored doping program of the German Democratic Republic (GDR). This document synthesizes historical records, quantitative pharmacological data, and experimental methodologies to offer a thorough resource for researchers, scientists, and drug development professionals. Included are detailed summaries of its anabolic and androgenic properties, pharmacokinetic data, and a review of the experimental protocols for its synthesis and detection. The guide also features visualizations of its chemical synthesis, mechanism of action, and analytical workflows to facilitate a deeper understanding of this historically significant synthetic steroid.

Historical Development and Original Intended Use

This compound (CDMT) was first synthesized in 1961 by chemist Albert Stachowiak at Jenapharm, an East German pharmaceutical company.[1][2][3] The patent for this novel anabolic-androgenic steroid (AAS) was registered in the same year.[1][2][3] The development of CDMT was a deliberate effort to create a compound with a favorable dissociation of anabolic and androgenic effects, a sought-after characteristic in steroid research at the time.[1][2]

CDMT's chemical structure is a hybrid of metandienone (Dianabol) and 4-chlorotestosterone (clostebol).[4] This unique combination was intended to provide the potent muscle-building (anabolic) properties of metandienone while minimizing the masculinizing (androgenic) side effects, a feature attributed to the 4-chloro modification of clostebol.[4]

The product was introduced for clinical use in 1965 under the brand name Oral-Turinabol.[1][3] Its primary medical indications were for conditions requiring a strong anabolic effect to promote protein synthesis and increase body mass. This included treating wasting diseases, promoting bone mass and strength, and aiding recovery in post-operative and trauma patients.[5][6]

However, the history of this compound is inextricably linked to the German Democratic Republic's (GDR) state-sponsored doping program, known as "State Plan 14.25".[2][7] From approximately 1968 until the fall of the Berlin Wall in 1989, CDMT was the key steroid administered to an estimated 10,000 East German athletes, often without their full knowledge or consent, to enhance their performance in international competitions.[2][7][8] The program's architects valued CDMT for its ability to produce significant gains in strength and lean muscle mass with reduced androgenic side effects, making it suitable for both male and female athletes.[7] The extensive and systematic use of CDMT by the GDR remains one of the most infamous examples of state-sponsored doping in the history of sport.[5][7]

Pharmacological Profile and Quantitative Data

The pharmacological profile of this compound is characterized by its distinct separation of anabolic and androgenic effects. The following tables summarize the available quantitative data on its properties.

| Property | Value | Reference(s) |

| Anabolic:Androgenic Ratio | >100:>0 | [9] |

| Anabolic Effect | 53 | [10] |

| Androgenic Effect | 0-6 | [10] |

| Oral Bioavailability | High | [9] |

| Half-life | 16 hours | [1] |

| Metabolism | Hepatic | [1] |

Experimental Protocols

Synthesis of this compound

While the precise, industrial-scale synthesis protocol used by Jenapharm is not publicly available, the general synthetic route involves the combination of the chemical structures of metandienone and 4-chlorotestosterone. A plausible laboratory-scale synthesis can be described as follows:

Objective: To synthesize this compound.

Materials:

-

Metandienone

-

4-Chlorotestosterone

-

Dehydrating agent (e.g., pyridinium p-toluenesulfonate)

-

Anhydrous solvent (e.g., toluene)

-

Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of metandienone and 4-chlorotestosterone in an anhydrous solvent such as toluene.

-

Dehydration Reaction: Add a catalytic amount of a dehydrating agent (e.g., pyridinium p-toluenesulfonate) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield pure this compound.

Detection of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the detection of this compound and its metabolites in urine, a common practice in anti-doping analysis.

Objective: To detect and identify this compound and its metabolites in a urine sample.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of a related steroid)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 7)

-

Sodium carbonate/bicarbonate buffer

-

Extraction solvent (e.g., tert-butyl methyl ether - TBME)

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, with a catalyst like ammonium iodide and ethanethiol)

-

GC-MS system with a suitable capillary column (e.g., HP-1)

Methodology:

-

Sample Preparation and Hydrolysis:

-

To a 2 mL aliquot of urine, add the internal standard.

-

Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution.

-

Incubate the mixture at 55°C for 1 hour to hydrolyze the glucuronide conjugates of the steroid metabolites.[11]

-

-

Extraction:

-

After cooling, add 500 µL of sodium carbonate/bicarbonate buffer to the sample.

-

Perform a liquid-liquid extraction by adding 5 mL of TBME and vortexing for 5 minutes.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[11]

-

-

Derivatization:

-

To the dry residue, add 100 µL of the derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol).

-

Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives of the steroids.

-

-

GC-MS Analysis:

-

Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Employ a temperature program to separate the analytes on the capillary column. For example, start at 180°C, hold for 2 minutes, then ramp to 230°C at 3°C/minute, and finally ramp to 310°C at 30°C/minute.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or full-scan mode to detect the characteristic mass fragments of the TMS-derivatized this compound and its metabolites.

-

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Mechanism of Action: Androgen Receptor Signaling

Caption: Androgen Receptor Signaling Pathway.

Analytical Workflow for Detection

Caption: GC-MS Analytical Workflow.

References

- 1. [The pharmacokinetics of Oral-Turinabol in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor coordinates muscle metabolic and contractile functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ovid.com [ovid.com]

- 7. gomotionapp.com [gomotionapp.com]

- 8. Metabolism of Oral Turinabol by Human Steroid Hormone–Synthesizing Cytochrome P450 Enzymes | Semantic Scholar [semanticscholar.org]

- 9. Chlorodehydromethyltestosterone - Wikipedia [en.wikipedia.org]

- 10. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

4-Chlorodehydromethyltestosterone: An In-depth Technical Guide to Androgen Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chlorodehydromethyltestosterone is a synthetic anabolic-androgenic steroid developed in the 1960s.[1][2] Structurally, it is a 4-chloro-substituted derivative of metandienone.[1] Like other AAS, its physiological effects are primarily mediated through its interaction with the androgen receptor, a ligand-activated nuclear transcription factor.[3] The binding of an androgen to the AR initiates a cascade of cellular events that modulate gene expression, leading to the anabolic and androgenic effects associated with these compounds.[3]

Understanding the binding affinity (Kd) and kinetics (kon and koff) of this compound to the AR is crucial for elucidating its mechanism of action, potency, and potential for off-target effects. This guide provides the theoretical and practical framework for such investigations.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical process in normal male development and physiology, and its modulation by exogenous ligands like this compound can have significant physiological consequences. The canonical signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. In its unbound state, the AR is part of a multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in a conformation ready for ligand binding.

Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, and dimerizes. The ligand-bound AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event, along with the recruitment of co-regulatory proteins (coactivators or corepressors), modulates the transcription of these genes, leading to the synthesis of proteins that mediate the androgenic and anabolic effects.

Figure 1: Androgen Receptor Signaling Pathway.

Binding Affinity and Kinetics to the Androgen Receptor

The interaction between a ligand and its receptor is characterized by its binding affinity and kinetics.

-

Binding Affinity (Kd): The dissociation constant (Kd) is a measure of the binding affinity between the ligand and the receptor. It is the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

Kinetics (kon and koff): The association rate constant (kon) describes the rate at which the ligand binds to the receptor, while the dissociation rate constant (koff) describes the rate at which the ligand-receptor complex dissociates. The ratio of koff to kon is equal to the Kd.

Quantitative Data

As of the latest literature review, specific experimentally determined quantitative binding affinity (Kd, IC50) and kinetic (kon, koff) values for this compound to the human androgen receptor are not well-documented in publicly available, peer-reviewed scientific journals.

Comparative Binding Affinity

To provide a frame of reference, the following table summarizes the relative binding affinity (RBA) of several other anabolic-androgenic steroids to the androgen receptor, as determined in a study using rat skeletal muscle and prostate cytosol.[4][5][6] The RBA is expressed relative to a standard potent androgen, methyltrienolone (MT), which is set to 100%.

| Compound | Relative Binding Affinity (RBA) to Rat Skeletal Muscle AR (%) | Relative Binding Affinity (RBA) to Rat Prostate AR (%) |

| Methyltrienolone (MT) | 100 | 100 |

| Testosterone | 19 | 29 |

| 5α-Dihydrotestosterone (DHT) | 18 | 65 |

| Nandrolone (19-Nortestosterone) | 53 | 54 |

| Methenolone | 28 | 25 |

| Mesterolone | 8 | 25 |

| Methandrostenolone (Dianabol) | <5 | <5 |

| Stanozolol | <5 | <5 |

Data adapted from Saartok T, Dahlberg E, Gustafsson JA (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[4][5][6]

It is important to note that methandrostenolone, which is structurally similar to this compound, exhibits a low RBA for the androgen receptor.[4][5][6]

Experimental Protocols for Determining Binding Affinity and Kinetics

The following sections describe the standard experimental methodologies used to determine the binding affinity and kinetics of a ligand to the androgen receptor.

Competitive Radioligand Binding Assay for IC50 and Kd Determination

This is a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate its inhibitory constant (Ki) and, under certain assumptions, its dissociation constant (Kd). The principle involves the competition between a radiolabeled ligand (e.g., [³H]-methyltrienolone) and the unlabeled test compound (this compound) for binding to the androgen receptor.

Experimental Workflow:

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

-

Preparation of Androgen Receptor Source:

-

The androgen receptor can be obtained from various sources, including cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or from cell lines engineered to overexpress the human androgen receptor.[7]

-

The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to obtain the cytosolic fraction containing the AR.

-

-

Incubation:

-

A constant concentration of the radiolabeled ligand (e.g., [³H]-methyltrienolone) and the androgen receptor preparation are incubated with a range of concentrations of the unlabeled test compound (this compound).

-

Incubations are typically carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:

-

Dextran-coated charcoal adsorption: Charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant after centrifugation.

-

Filter binding assay: The incubation mixture is passed through a filter that retains the receptor-ligand complex, while the free ligand passes through.

-

-

-

Quantification of Radioactivity:

-

The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.

-

The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis (kon and koff)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor, providing data on both the association (kon) and dissociation (koff) rates.

Experimental Workflow:

Figure 3: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Detailed Methodology:

-

Immobilization of the Androgen Receptor:

-

Purified androgen receptor is covalently immobilized onto the surface of a sensor chip.

-

-

Binding Measurement:

-

A solution containing this compound (the analyte) is flowed over the sensor chip surface, allowing it to bind to the immobilized AR. This is the association phase , and the binding is monitored in real-time as a change in the SPR signal (measured in response units, RU).

-

After a certain time, the analyte solution is replaced with a continuous flow of buffer. This is the dissociation phase , where the dissociation of the ligand-receptor complex is monitored as a decrease in the SPR signal.

-

-

Regeneration:

-

A regeneration solution is injected to remove any remaining bound analyte from the receptor, preparing the sensor surface for the next binding cycle.

-

-

Data Analysis:

-

The resulting sensorgram (a plot of RU versus time) is analyzed using specialized software.

-

The association and dissociation curves are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

-

Conclusion

While direct quantitative data on the binding affinity and kinetics of this compound to the androgen receptor remains elusive in the public scientific domain, the established methodologies presented in this guide provide a clear path for researchers to determine these crucial parameters. The comparative data for other anabolic-androgenic steroids offer a valuable context for understanding the potential binding characteristics of this compound. A thorough investigation using the described competitive radioligand binding assays and surface plasmon resonance techniques would be necessary to definitively characterize the interaction of this compound with the androgen receptor, thereby providing a more complete understanding of its pharmacological profile. Such data would be invaluable for researchers in the fields of endocrinology, toxicology, and the development of new therapeutic agents targeting the androgen receptor.

References

- 1. Chlorodehydromethyltestosterone - Wikipedia [en.wikipedia.org]

- 2. This compound | 2446-23-3 [chemicalbook.com]

- 3. swolverine.com [swolverine.com]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

- 6. academic.oup.com [academic.oup.com]

- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of 4-Chlorodehydromethyltestosterone in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to study the in vitro metabolism of 4-Chlorodehydromethyltestosterone (CDMT), an anabolic-androgenic steroid, using human liver microsomes (HLMs). Due to the limited availability of public data on the specific kinetic parameters of CDMT metabolism in this system, this document focuses on providing detailed experimental protocols to enable researchers to generate this critical information. The guide covers procedures for determining kinetic parameters (Km and Vmax), identifying metabolites, and elucidating the cytochrome P450 (CYP) enzymes responsible for CDMT's biotransformation. Methodologies for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also detailed. Furthermore, this guide includes illustrative diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound (CDMT), also known as Oral Turinabol, is a synthetic anabolic-androgenic steroid derived from testosterone. Understanding its metabolic fate is crucial for drug development, toxicology, and anti-doping efforts. Human liver microsomes (HLMs) serve as a standard in vitro model for studying drug metabolism as they contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

This guide outlines the necessary experimental procedures to characterize the in vitro metabolism of CDMT in HLMs. While specific quantitative data for CDMT is scarce in published literature, the protocols provided herein are based on established methods for other steroids, such as testosterone, and are designed to be readily adaptable for CDMT.

Potential Metabolic Pathways of this compound

Based on in vivo studies and research on individual CYP enzymes, the primary metabolic pathway for CDMT is expected to be hydroxylation at various positions on the steroid backbone. Other potential reactions include epoxidation and reduction. The diagram below illustrates the potential primary oxidative metabolic pathways of CDMT.

Experimental Protocols

The following sections detail the experimental procedures for investigating the in vitro metabolism of CDMT in HLMs.

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for the formation of CDMT metabolites.

3.1.1. Experimental Workflow

3.1.2. Reagents and Materials

-

This compound (CDMT)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled steroid)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

3.1.3. Incubation Procedure

-

Prepare CDMT Working Solutions: Prepare a series of CDMT concentrations in the incubation buffer, typically ranging from 0.1 to 100 µM. The final concentration of the organic solvent (e.g., methanol or DMSO) in the incubation mixture should be less than 1%.

-

Prepare Incubation Mixtures: In a 96-well plate, combine the HLM suspension (final protein concentration typically 0.2-0.5 mg/mL) and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add the CDMT working solutions to the wells. To initiate the metabolic reaction, add the NADPH regenerating system. For control wells (0-minute time point), add the quenching solution (ice-cold acetonitrile with internal standard) before the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

Reaction Termination: At each time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

3.1.4. Data Analysis

The rate of metabolite formation is plotted against the substrate (CDMT) concentration. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Table 1: Hypothetical Kinetic Parameters for CDMT Metabolite Formation in HLMs

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| 6β-Hydroxy-CDMT | 10 - 50 | 100 - 500 |

| 16-Hydroxy-CDMT | 20 - 100 | 50 - 200 |

| Other Mono-hydroxy-CDMT | > 50 | < 100 |

Note: These values are hypothetical and should be experimentally determined. They are based on typical ranges observed for the metabolism of other anabolic steroids in HLMs.

CYP450 Reaction Phenotyping

This protocol is designed to identify the specific CYP enzymes responsible for the metabolism of CDMT. This can be achieved using two primary methods: incubation with recombinant human CYP enzymes or using selective chemical inhibitors in HLM incubations.

3.2.1. Experimental Workflow

3.2.2. Reagents and Materials

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

Selective CYP inhibitors (see Table 2)

-

All other reagents as listed in section 3.1.2.

3.2.3. Procedure

-

Recombinant CYP Method: Incubate CDMT with individual recombinant CYP enzymes under the conditions described in section 3.1.3. The formation of metabolites will indicate which enzymes are capable of metabolizing CDMT.

-

Chemical Inhibition Method: Perform incubations with HLMs as described in section 3.1.3, but in the presence of selective inhibitors for specific CYP enzymes. A significant reduction in the rate of metabolite formation in the presence of an inhibitor points to the involvement of that specific CYP enzyme.

Table 2: Selective Inhibitors for Major Human CYP Enzymes

| CYP Isoform | Selective Inhibitor | Typical Concentration (µM) |

| CYP1A2 | Furafylline | 10 |

| CYP2C9 | Sulfaphenazole | 10 |

| CYP2C19 | Ticlopidine | 1 |

| CYP2D6 | Quinidine | 1 |

| CYP3A4 | Ketoconazole | 1 |

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of CDMT and its metabolites due to its high sensitivity and selectivity.

Sample Preparation

As described in the experimental protocols, the primary sample preparation step involves protein precipitation with a solvent like acetonitrile. This is a simple and effective method for in vitro samples.

Liquid Chromatography

-

Column: A C18 reversed-phase column is typically used for the separation of steroids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed to achieve good separation of the parent drug and its more polar metabolites.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of steroids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation in the collision cell. This provides high selectivity and sensitivity.

Table 3: Example LC-MS/MS Parameters for Steroid Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | To be determined for CDMT and its metabolites |

Note: These are example parameters and must be optimized for the specific instrument and analytes of interest.

Conclusion

This technical guide provides a robust framework for the in vitro investigation of this compound metabolism in human liver microsomes. By following the detailed protocols for determining kinetic parameters and identifying the contributing CYP enzymes, researchers can generate essential data to understand the metabolic profile of this synthetic steroid. The provided workflows and example parameters for LC-MS/MS analysis will further aid in the successful execution and interpretation of these studies. The generation of such data is critical for advancing our knowledge in drug development, toxicology, and sports anti-doping.

Cellular Transport of 4-Chlorodehydromethyltestosterone in Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodehydromethyltestosterone (CDMT), widely known as Oral Turinabol, is a synthetic anabolic-androgenic steroid derived from testosterone. Its use has been prominent in sports for its purported ability to increase lean muscle mass and strength. For researchers and drug development professionals, understanding the pharmacokinetics of CDMT at the cellular level is crucial for elucidating its mechanisms of action, potential side effects, and for the development of detection methods. This technical guide provides an in-depth overview of the postulated cellular uptake and efflux mechanisms of CDMT in muscle cells. Due to a lack of direct research on CDMT transport, this guide synthesizes information from the broader fields of steroid and xenobiotic transport to propose hypothetical models.

Chapter 1: Postulated Cellular Uptake Mechanisms of CDMT in Muscle Cells

The entry of CDMT into muscle cells is likely a multi-faceted process, involving both passive and potentially carrier-mediated transport.

Passive Diffusion

As a steroid hormone, CDMT is a lipophilic molecule, which suggests it can passively diffuse across the lipid bilayer of the myocyte plasma membrane. This process is driven by the concentration gradient of the free, unbound steroid between the extracellular environment and the cytoplasm.

Facilitated and Active Transport (Hypothetical)

Recent research has challenged the paradigm that all steroids cross cell membranes solely by passive diffusion, with growing evidence for the involvement of membrane transporters. The Solute Carrier (SLC) superfamily of transporters is a prime candidate for mediating the uptake of steroids. In skeletal muscle, several SLC transporters are expressed, though their specific role in androgen transport is an area of active investigation.

One potential candidate for CDMT uptake is the Organic Anion Transporting Polypeptide OATP2B1 (encoded by the SLCO2B1 gene), which is expressed in skeletal muscle and is known to transport a variety of substrates, including some steroids and drugs like statins.[1][2]

Table 1: Known Substrates of Potential Uptake Transporters Expressed in Muscle

| Transporter | Gene | Known Substrates of Relevance | Tissue Expression Includes |

| OATP2B1 | SLCO2B1 | Estrone-3-sulfate, dehydroepiandrosterone sulfate (DHEAS), statins (e.g., atorvastatin, rosuvastatin) | Skeletal muscle, Liver, Intestine, Brain |

Chapter 2: Postulated Cellular Efflux Mechanisms of CDMT in Muscle Cells

The removal of CDMT and its metabolites from muscle cells is likely mediated by active efflux transporters, primarily from the ATP-Binding Cassette (ABC) superfamily. These transporters use the energy from ATP hydrolysis to pump substrates out of the cell, often against a concentration gradient. Several ABC transporters are known to be expressed in skeletal muscle and are involved in xenobiotic and endobiotic efflux.

Potential candidates for the efflux of CDMT include:

-

P-glycoprotein (P-gp/MDR1): Encoded by the ABCB1 gene, P-gp is a well-characterized efflux pump with broad substrate specificity, including some steroids.[3][4]

-

Multidrug Resistance-Associated Proteins (MRPs): MRP1, MRP4, and MRP5 (encoded by ABCC1, ABCC4, and ABCC5 respectively) are expressed in skeletal muscle and are known to efflux a variety of compounds, including statins.[1][5] MRP2 and MRP3 have been shown to transport androgen glucuronides.[6]

-

Breast Cancer Resistance Protein (BCRP): Encoded by the ABCG2 gene, BCRP is another important efflux transporter with a wide range of substrates, including some steroid sulfates.[7]

Table 2: Known Substrates of Potential Efflux Transporters Expressed in Muscle

| Transporter | Gene | Known Substrates of Relevance | Tissue Expression Includes |

| P-glycoprotein (P-gp) | ABCB1 | Dexamethasone, various xenobiotics | Skeletal muscle, Intestine, Liver, Kidney, Blood-brain barrier |

| MRP1 | ABCC1 | Statins, conjugated steroids | Skeletal muscle, Lung, Testis |

| MRP4 | ABCC4 | Steroid sulfates, prostaglandins | Skeletal muscle, Prostate, Kidney |

| MRP5 | ABCC5 | Nucleoside analogs | Skeletal muscle, Heart, Brain |

| BCRP | ABCG2 | Steroid sulfates, statins, various drugs | Skeletal muscle, Liver, Intestine, Placenta, Blood-brain barrier |

Chapter 3: Quantitative Data on Steroid Transport

As of the writing of this guide, there is no published quantitative data (e.g., Michaelis-Menten constant (Km) or maximum velocity (Vmax)) for the transport of this compound in any cell type. The following table presents data for other androgens and relevant compounds to provide a frame of reference for potential transport kinetics.

Table 3: Known Transport Kinetics for Other Androgens and Relevant Compounds

| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell System |

| MRP3 | Androsterone glucuronide | 0.4 ± 0.1 | 130 ± 10 | Membrane vesicles |

| MRP3 | Epitestosterone glucuronide | 4 ± 1 | 180 ± 20 | Membrane vesicles |

| MRP2 | Androsterone glucuronide | 230 ± 40 | 110 ± 10 | Membrane vesicles |

| OATP1B1 | Testosterone sulfate | 14.8 | Not reported | HEK293 cells |

| OATP1B3 | Testosterone sulfate | 10.2 | Not reported | HEK293 cells |

Disclaimer: The data in this table are for compounds other than CDMT and may not be representative of CDMT's transport kinetics.[6]

Chapter 4: Experimental Protocols

The following protocols are adapted from established methods for studying steroid transport and can be applied to the investigation of CDMT in muscle cells.

Cell Culture and Differentiation of C2C12 Myoblasts

-

Cell Seeding: Seed C2C12 myoblasts in a growth medium (DMEM with 10-20% FBS and 1% penicillin/streptomycin) in 6-well plates.

-

Induction of Differentiation: Once cells reach confluence, replace the growth medium with a differentiation medium (DMEM with 2% horse serum).

-

Maintenance: Change the differentiation medium daily.

-

Maturation: After 5-7 days, the differentiated myotubes are ready for use in transport assays.[8]

Cellular Uptake Assay Protocol for CDMT

-

Preparation: Wash the differentiated C2C12 myotubes twice with pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Initiation of Uptake: Add transport buffer containing the desired concentration of CDMT (and a radiolabeled tracer if applicable) to each well.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer to stop the transport process.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by freeze-thaw cycles.

-

Quantification: Collect the cell lysate for quantification of intracellular CDMT concentration using LC-MS/MS.

Cellular Efflux Assay Protocol for CDMT

-

Loading: Pre-load the differentiated myotubes with CDMT by incubating them in a medium containing CDMT for a specified period (e.g., 30-60 minutes).

-

Washing: Wash the cells three times with ice-cold transport buffer to remove extracellular CDMT.

-

Initiation of Efflux: Add fresh, CDMT-free transport buffer to the cells and incubate at 37°C.

-

Sampling: At various time points (e.g., 5, 15, 30, 60 minutes), collect aliquots of the extracellular buffer.

-

Cell Lysis: At the end of the experiment, lyse the cells to determine the remaining intracellular CDMT concentration.

-

Quantification: Analyze the CDMT concentration in the collected buffer samples and the cell lysate by LC-MS/MS to determine the rate of efflux.

Quantification of Intracellular CDMT by LC-MS/MS

-

Sample Preparation: To the cell lysate, add an internal standard (e.g., a deuterated analog of CDMT).

-

Extraction: Perform a liquid-liquid extraction (e.g., with methyl tert-butyl ether) or a solid-phase extraction to isolate the steroids.

-

Derivatization (Optional): Derivatization may be used to improve ionization efficiency and chromatographic separation.

-

LC-MS/MS Analysis: Analyze the extracted sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify CDMT and its internal standard.[9][10]

Chapter 5: Signaling Pathways Potentially Regulating CDMT Transport

The expression and activity of drug transporters are tightly regulated by a complex network of signaling pathways. While the specific regulation of CDMT transporters is unknown, we can hypothesize potential regulatory mechanisms based on known pathways that control other transporters in muscle and other tissues.

Androgen Receptor and Anabolic Signaling

Androgens, including CDMT, exert their anabolic effects primarily through the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This signaling cascade is known to activate the PI3K/Akt/mTOR pathway , a central regulator of muscle protein synthesis and hypertrophy.[11]

Regulation of Transporter Expression and Activity

-

Nuclear Receptors: The expression of many ABC transporters, such as P-glycoprotein, is regulated by nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors are activated by a wide range of xenobiotics and endobiotics and serve as sensors for cellular stress.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway has been shown to modulate the expression and activity of several ABC transporters, including P-glycoprotein.[6][12] This suggests a potential link between the anabolic signaling induced by androgens and the regulation of drug efflux pumps.

A hypothetical model would be that the activation of AR signaling by CDMT could, either directly or indirectly through downstream effectors like the PI3K/Akt pathway, influence the expression or activity of SLC and ABC transporters in muscle cells. This could represent a feedback mechanism to control the intracellular concentration of the steroid.

Chapter 6: Visualizations

Caption: Proposed cellular uptake and efflux pathways of CDMT in a muscle cell.

Caption: Experimental workflow for a cellular uptake assay of CDMT in myotubes.

Caption: Hypothetical signaling pathways regulating potential CDMT transporters.

Conclusion

The cellular transport of this compound in muscle cells is a critical area of study that remains largely unexplored. Based on the current understanding of steroid and xenobiotic transport, it is plausible that CDMT enters muscle cells through a combination of passive diffusion and carrier-mediated uptake, potentially involving SLC transporters like OATP2B1. Its efflux is likely managed by ABC transporters such as P-glycoprotein, MRPs, and BCRP, which are known to be expressed in skeletal muscle. The regulation of these transporters may be linked to the anabolic signaling pathways activated by CDMT itself. The experimental protocols and hypothetical models presented in this guide provide a framework for future research to elucidate the specific mechanisms of CDMT transport. Direct experimental validation is essential to confirm these hypotheses and to quantify the kinetics of CDMT transport in muscle cells. Such knowledge will be invaluable for a more complete understanding of the pharmacology and toxicology of this synthetic androgen.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 4. db.cngb.org [db.cngb.org]

- 5. Expression of the multidrug resistance-associated protein (MRP) gene in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of PI3K/Akt/TOR pathway in stretch-induced hypertrophy of myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of 4-Chlorodehydromethyltestosterone: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide on the Long-term Stability of 4-Chlorodehydromethyltestosterone in Various Solvents for Laboratory Use

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This technical guide provides a comprehensive overview of the long-term stability of this compound (4-CDMT), also known as Oral Turinabol, in common laboratory solvents. Due to a lack of extensive, publicly available, long-term stability studies on 4-CDMT, this document focuses on providing a framework for establishing in-house stability protocols. It outlines potential degradation pathways, recommended experimental designs for stability assessment, and the analytical methods required for accurate quantification.

Introduction to this compound

This compound is a synthetic anabolic-androgenic steroid derived from testosterone.[1][2] Its chemical structure, featuring a chloro- substitution at the C4 position, confers unique properties, including reduced androgenicity compared to its parent compounds. In the laboratory, it is essential to use solutions of known concentration and purity, which necessitates a thorough understanding of its stability under various storage conditions.

Physicochemical Properties and Solubility

4-CDMT is a crystalline solid that is sparingly soluble in water but exhibits good solubility in organic solvents. Due to its hydrophobic nature, ethanol-based formulations are often utilized for laboratory handling. Commercially, it is frequently supplied as a solution in acetonitrile.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₇ClO₂ |

| Molar Mass | 334.88 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~145-155 °C |

| Solubility in Water | Poor |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetonitrile, DMSO |

Potential Degradation Pathways

Understanding the potential degradation pathways of 4-CDMT is crucial for designing robust stability studies and for identifying potential impurities in aged solutions. The primary mechanisms of degradation for steroids like 4-CDMT include hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The presence of the enone functional group in the A-ring and the tertiary hydroxyl group at C17 makes the molecule susceptible to hydrolysis under acidic or alkaline conditions. Acid-catalyzed degradation can lead to rearrangements and dehydration.

-

Oxidation: The steroid nucleus can be susceptible to oxidation, particularly at the double bonds and allylic positions. The presence of oxygen and exposure to oxidizing agents can accelerate this process.

-

Photolysis: Exposure to light, especially UV radiation, can induce photolytic degradation, leading to the formation of various degradation products. Solutions should be protected from light to minimize this pathway.

Long-Term Stability Study Design

A comprehensive long-term stability study for 4-CDMT in various solvents should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7] The study should evaluate the stability of the analyte under different storage conditions over a defined period.

Experimental Workflow for Stability Assessment

Caption: A generalized workflow for conducting a long-term stability study of 4-CDMT in solution.

Data Presentation

The quantitative data generated from the stability study should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following table is a template that can be used to record the results.

Table 2: Template for Long-Term Stability Data of this compound in Solution

| Solvent | Storage Condition | Time Point (Months) | Initial Concentration (mg/mL) | Measured Concentration (mg/mL) | % Recovery | Degradation Products (Peak Area %) | Observations |

| Methanol | -20°C, Dark | 0 | |||||

| 1 | |||||||

| 3 | |||||||

| 6 | |||||||

| 12 | |||||||

| Ethanol | 4°C, Dark | 0 | |||||

| 1 | |||||||

| 3 | |||||||

| 6 | |||||||

| 12 | |||||||

| Acetonitrile | 25°C, Exposed to Light | 0 | |||||

| 1 | |||||||

| 3 | |||||||

| 6 | |||||||

| 12 |

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and precise solutions of 4-CDMT in the selected solvents.

Materials:

-

This compound reference standard

-

HPLC-grade methanol, ethanol, and acetonitrile

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

Procedure:

-

Accurately weigh a suitable amount of 4-CDMT reference standard.

-

Dissolve the weighed standard in a known volume of the desired solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Ensure complete dissolution by vortexing or sonicating if necessary.

-

From the stock solution, prepare working solutions of lower concentrations by serial dilution with the same solvent.

-

Store all solutions in amber glass vials to protect from light.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method with UV detection that can accurately quantify 4-CDMT in the presence of its degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm (or the λmax of 4-CDMT).

-

Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Objective: To intentionally degrade 4-CDMT under various stress conditions to generate potential degradation products and to demonstrate the specificity of the analytical method.

Procedure:

-

Acid Hydrolysis: Treat a solution of 4-CDMT with a dilute acid (e.g., 0.1 N HCl) and heat.

-

Base Hydrolysis: Treat a solution of 4-CDMT with a dilute base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat a solution of 4-CDMT with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample or a solution of 4-CDMT to high temperatures.

-

Photodegradation: Expose a solution of 4-CDMT to a light source (e.g., UV lamp or daylight).

After exposure to the stress conditions for a defined period, the samples are neutralized (if necessary) and analyzed by the stability-indicating HPLC method.

Signaling Pathway of this compound

4-CDMT, like other anabolic-androgenic steroids, exerts its primary effects by binding to and activating the androgen receptor (AR).[8][9] The activation of the AR initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

References

- 1. Chlorodehydromethyltestosterone - Wikipedia [en.wikipedia.org]

- 2. CAS 2446-23-3: Oral-Turinabol | CymitQuimica [cymitquimica.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. snscourseware.org [snscourseware.org]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 8. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

- 9. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of 4-Chlorodehydromethyltestosterone in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation of 4-Chlorodehydromethyltestosterone (4-CDMT), also known as Oral Turinabol, in aqueous solutions. Due to the limited availability of direct studies on the forced degradation of 4-CDMT in aqueous environments, this document synthesizes information from general forced degradation studies of pharmaceuticals, metabolic pathways of 4-CDMT, and the known chemical properties of anabolic androgenic steroids. The guide outlines potential degradation pathways, proposes detailed experimental protocols for conducting forced degradation studies, and presents hypothetical quantitative data to illustrate expected outcomes. This document is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this compound.

Introduction

This compound (4-CDMT) is a synthetic anabolic-androgenic steroid.[1] Understanding its stability and degradation profile in aqueous solutions is crucial for the development of stable pharmaceutical formulations, the identification of its metabolites and degradation products in biological and environmental samples, and for ensuring the quality and safety of analytical standards. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[2][3] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[2][3]

This guide provides a framework for investigating the degradation of 4-CDMT in aqueous solutions, including hypothetical degradation pathways and detailed experimental methodologies.

Hypothetical Degradation Pathways of this compound

Based on the chemical structure of 4-CDMT and known degradation mechanisms of similar steroid molecules, several degradation pathways can be postulated under forced conditions. The primary mechanisms are likely to be hydrolysis, oxidation, and isomerization.

Hydrolytic Degradation

-

Acid-Catalyzed Degradation: Under acidic conditions, the 4-chloro substituent may be susceptible to hydrolysis, potentially leading to the formation of a 4-hydroxy derivative. Additionally, rearrangement of the steroid backbone could occur.

-

Base-Catalyzed Degradation: In alkaline solutions, epimerization at stereocenters and potential rearrangement of the A-ring could be anticipated.

Oxidative Degradation

The presence of double bonds in the A-ring and the tertiary alcohol at C-17 makes 4-CDMT susceptible to oxidation. Hydroxylation at various positions on the steroid nucleus is a common metabolic pathway and can be expected as a degradation route under oxidative stress.[1][4]

Photolytic Degradation

Exposure to UV light can induce isomerization of the double bonds in the A-ring or lead to the formation of photoproducts through radical mechanisms.

The following diagram illustrates a hypothetical degradation pathway for 4-CDMT in an aqueous solution under stress conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting forced degradation studies of 4-CDMT in aqueous solutions. These are based on general guidelines for stress testing of pharmaceuticals.[2][3]

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile and methanol

-

Purified water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Buffers of various pH values (e.g., phosphate, acetate)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector or a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.

-

pH meter

-

Calibrated oven

-

Photostability chamber

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of 4-CDMT at a concentration of 1 mg/mL in methanol.

-

Working Solution: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of 100 µg/mL.

Forced Degradation Conditions

The following table summarizes the proposed stress conditions for the forced degradation study of 4-CDMT.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |

| Neutral Hydrolysis | Purified Water | 60°C | 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal Degradation | Solid drug substance | 80°C | 24, 48, 72 hours |

| Photolytic Degradation | Solution (100 µg/mL in water) | Room Temperature | Expose to UV light (ICH Q1B) |

Sample Analysis

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the samples by a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with 30% acetonitrile, increasing to 90% over 20 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

The following diagram illustrates the experimental workflow for the forced degradation study.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data from the forced degradation studies. The results are expressed as the percentage of 4-CDMT degraded and the percentage of major degradation products formed.

Table 1: Hypothetical Degradation of 4-CDMT under Various Stress Conditions

| Stress Condition | Duration (hours) | % 4-CDMT Degraded |

| 0.1 M HCl, 60°C | 24 | 15.2 |

| 0.1 M NaOH, 60°C | 24 | 22.5 |

| 3% H₂O₂, RT | 24 | 18.7 |

| Thermal (Solid), 80°C | 72 | 8.3 |

| Photolytic (Solution) | - | 12.1 |

Table 2: Hypothetical Profile of Major Degradation Products

| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |

| 0.1 M HCl, 60°C | DP-1 (Hydroxylated) | 8.5 | 5.6 |

| DP-2 (Isomer) | 10.2 | 9.1 | |

| 0.1 M NaOH, 60°C | DP-3 (Rearranged) | 11.5 | 15.3 |

| DP-4 (Epimer) | 12.8 | 6.8 | |

| 3% H₂O₂, RT | DP-5 (Oxidized) | 9.8 | 12.4 |

| DP-6 (Oxidized) | 13.5 | 5.9 |

DP = Degradation Product; RT = Room Temperature

Conclusion

This technical guide provides a comprehensive, albeit largely theoretical, framework for investigating the degradation of this compound in aqueous solutions. The proposed degradation pathways, experimental protocols, and hypothetical data serve as a valuable starting point for researchers in this field. It is critical to note that the actual degradation products and pathways must be confirmed through rigorous experimental work, including the isolation and structural elucidation of the degradation products using techniques such as LC-MS and NMR spectroscopy. The development of a validated stability-indicating analytical method is paramount for the accurate quantification of 4-CDMT and its degradation products. The information generated from such studies will be instrumental in ensuring the quality, stability, and safety of formulations containing this compound.

References

Synthesis and Metabolic Tracing of Isotopically Labeled 4-Chlorodehydromethyltestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled 4-Chlorodehydromethyltestosterone (also known as Oral Turinabol) and its application in metabolic tracing studies. This compound is a synthetic anabolic-androgenic steroid known for its performance-enhancing effects, making the study of its metabolic fate crucial for both drug development and anti-doping efforts. The use of stable isotope-labeled analogues, such as those containing deuterium (²H or D) or carbon-13 (¹³C), allows for the unambiguous tracking of the compound and its metabolites in biological systems. This guide details a proposed synthetic route for deuterium-labeled this compound, experimental protocols for in vitro and in vivo metabolic studies, and methods for sample analysis using mass spectrometry.

Introduction

This compound (4-CDMT) is a 4-chloro-substituted derivative of metandienone.[1][2] Its metabolism in the human body is extensive, leading to the formation of a variety of phase I and phase II metabolites.[3][4][5] Identifying and quantifying these metabolites is essential for understanding the drug's pharmacokinetics, pharmacodynamics, and for developing sensitive detection methods. Stable isotope labeling is a powerful technique in which a stable isotope, such as deuterium or ¹³C, is incorporated into the drug molecule.[6][7] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry, making them ideal tracers for metabolic studies.[8][9]

This guide will focus on the synthesis of a deuterated version of this compound (d3-4-CDMT) and its use in tracing the metabolic pathways.

Synthesis of Deuterium-Labeled this compound (d3-4-CDMT)

While specific, publicly available protocols for the synthesis of isotopically labeled this compound are scarce, a plausible synthetic route can be devised based on established steroid chemistry and deuteration techniques. The following is a proposed multi-step synthesis for introducing a trideuteromethyl group at the C17α position, a common site for isotopic labeling in synthetic steroids.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for d3-4-Chlorodehydromethyltestosterone.

Experimental Protocol (Proposed):

-

Chlorination of Metandienone:

-

Dissolve Metandienone in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the C4 position.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Purify the resulting 4-chloro derivative by column chromatography.

-

-

Oxidation of the 17β-hydroxyl group:

-

Dissolve the 4-chloro derivative in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as pyridinium chlorochromate (PCC), to convert the 17β-hydroxyl group to a ketone.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and purify the 17-keto intermediate by column chromatography.

-

-

Grignard Reaction with Trideuteromethyl Magnesium Iodide:

-

Prepare trideuteromethyl magnesium iodide (CD₃MgI) from trideuteromethane iodide (CD₃I) and magnesium turnings in anhydrous diethyl ether.

-

Add the 17-keto intermediate dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed to completion.

-

-

Work-up and Purification:

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, d3-4-Chlorodehydromethyltestosterone, by column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic purity.

Metabolic Tracing Studies

In Vitro Metabolism using Human Liver Microsomes

In vitro metabolism studies using human liver microsomes (HLMs) are a valuable tool for identifying the primary metabolic pathways of a drug candidate.[10][11][12]

Experimental Protocol:

-

Incubation:

-